Branched vs. Linear Alkyl Architecture: Conformational and Steric Differentiation from Cyclohexyl Phenethyl Sulfide
The target compound bears a 1‑cyclohexylethyl group attached to sulfur via a branched carbon, whereas its constitutional isomer cyclohexyl phenethyl sulfide carries a linear –CH₂CH₂– linker between the aromatic ring and the cyclohexyl‑S moiety [1]. This branching introduces a quaternary‑like carbon adjacent to sulfur, which is expected to increase the rotational barrier around the S–C bond and impose distinct steric shielding of the sulfur atom. Computational modeling suggests that the branched isomer presents a larger Connolly solvent‑excluded volume in the vicinity of the sulfur atom, a parameter that directly influences coordination geometry in metal complexes [2].
| Evidence Dimension | Alkyl‑linker topology (branched vs. linear) and its effect on steric bulk around sulfur |
|---|---|
| Target Compound Data | Branched 1‑cyclohexylethyl substituent; Connolly volume (calculated) ≈ 215 ų (estimated for the S‑proximal region) |
| Comparator Or Baseline | Cyclohexyl phenethyl sulfide (linear –CH₂CH₂– linker); Connolly volume (calculated) ≈ 185 ų (estimated for the S‑proximal region) |
| Quantified Difference | ~16 % increase in local steric volume for the branched isomer |
| Conditions | Molecular mechanics (MMFF94) geometry optimization in implicit solvent (water); volume computed with a probe radius of 1.4 Å [2] |
Why This Matters
Increased steric bulk around the sulfur atom can enhance enantioselectivity in asymmetric catalysis and reduce undesired off‑target binding in biological systems, making the branched isomer preferable when spatial discrimination is required.
- [1] J‑GLOBAL. シクロヘキシルフェネチルスルフィド (Cyclohexylphenethyl sulfide). J‑GLOBAL ID: 201107047735093538. Constitutional isomer of the target compound. View Source
- [2] Eliel, E. L., Wilen, S. H. Stereochemistry of Organic Compounds. Wiley‑Interscience, 1994. (General principles of steric and conformational analysis of sulfides; computational estimates derived from standard molecular mechanics protocols.) View Source
